molecular formula C13H21N5O B104378 Pinacidil monohydrate CAS No. 85371-64-8

Pinacidil monohydrate

Cat. No. B104378
CAS RN: 85371-64-8
M. Wt: 263.34 g/mol
InChI Key: AFJCNBBHEVLGCZ-UHFFFAOYSA-N
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Description

Pinacidil monohydrate is an antihypertensive drug that functions by directly relaxing vascular smooth muscle, leading to peripheral vasodilation and a consequent reduction in blood pressure. It is classified as a potassium channel opener, which operates by promoting potassium efflux to hyperpolarize cell membranes, indirectly causing a decrease in intracellular calcium and resulting in the relaxation of vascular smooth muscle . Pinacidil has been shown to be effective in the management of essential hypertension and may also have potential use in treating patients with secondary renal hypertension .

Synthesis Analysis

The synthesis of pinacidil involves the use of pyridyl cyanoguanidines, which were selected for their antihypertensive effects from a broader class of thiourea compounds. Pinacidil, identified as P 1134 during its development, contains an asymmetrical carbon atom in the pinacolyl radical, with the (-) enantiomer being more active than the (+) enantiomer both in vitro and in vivo . Stereocontrolled syntheses of related piperidine derivatives have been achieved using diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents, which could provide insights into the asymmetric synthesis of pinacidil enantiomers .

Molecular Structure Analysis

The molecular structure of pinacidil has been elucidated through X-ray crystallography, revealing an unusual (Z,Z)-conformation of its N′, N″-disubstituted N-cyanoguanidine fragment. Structural studies indicate the predominance of the 4-aminopyridine species over an iminopyridine tautomer in both the solid state and in solution . This structural information is crucial for understanding the drug's mechanism of action and for conducting comparative studies with other potassium-channel openers.

Chemical Reactions Analysis

Pinacidil's mechanism of action involves the opening of potassium channels, which allows potassium ions to reach their equilibrium potential, leading to the hyperpolarization of the cell at rest. This hyperpolarized state makes the cell less prone to depolarization, preventing the activation of voltage-operated calcium channels and thus inhibiting muscle contraction . The drug's antihypertensive effect is dose-dependent and linearly related to the baseline blood pressure .

Physical and Chemical Properties Analysis

Pinacidil is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 0.5 to 1 hour for the immediate-release formulation and between 1 to 3 and 5 to 7 hours for the extended-release formulation . The drug's antihypertensive effect is proportional to the administered dose, and its principal metabolite is pyridine-N-oxide, which accounts for approximately half of the dose excreted in the urine within 24 hours . Preclinical haemodynamic studies suggest that pinacidil acts as a directly acting precapillary vasodilator .

Relevant Case Studies

Clinical trials have demonstrated the efficacy of pinacidil in blood pressure control, both as monotherapy and in combination with other antihypertensive agents such as thiazide diuretics or beta-adrenoceptor blocking drugs . In a study comparing pinacidil with prazosin, pinacidil showed a more potent vasodilatory effect, although it was associated with a higher incidence of edema . Another study investigated the effects of pinacidil on detrusor instability in men with bladder outlet obstruction, but found no significant improvement in urodynamic variables or symptomatic relief . Additionally, transdermal drug delivery systems for pinacidil monohydrate have been developed and characterized, showing promising in vitro drug release and skin permeation performance .

Scientific Research Applications

Transdermal Drug Delivery Systems

Pinacidil monohydrate has been studied for its use in transdermal drug delivery systems (TDDS). Research indicates that pinacidil monohydrate can effectively control hypertension in rats when used in a TDDS, maintaining blood pressure reduction for 48 hours. The most effective formulation led to a significant reduction in blood pressure (Aqil et al., 2006; Aqil & Ali, 2002) (Aqil et al., 2006) (Aqil & Ali, 2002).

Antihypertensive Characteristics

Pinacidil monohydrate exhibits notable antihypertensive characteristics, as evidenced by its ability to decrease systolic blood pressure and heart rate in a dose-dependent manner. When combined with other potassium channel openers, its antihypertensive effects can be enhanced (Gui, 2004; Koliopoulos et al., 2004; Callaghan et al., 2012) (Gui, 2004) (Koliopoulos et al., 2004) (Callaghan et al., 2012).

Neuroprotective Effects

Pinacidil monohydrate has been investigated for its potential neuroprotective effects. In a study on diabetic-induced retinal gliosis and inflammation, pinacidil showed promise in reducing microglial activation and vascular endothelial growth factor expression, thus suggesting its role in neuroprotection and anti-inflammatory responses (Li et al., 2021) (Li et al., 2021).

Vascular Response Modulation

Pinacidil monohydrate has been shown to modulate vascular response, particularly in terms of vasorelaxation. It activates both ATP-sensitive and Ca2+-activated K+ channels in vascular myocytes, highlighting its multifaceted approach in inducing vasorelaxation (Tsang et al., 2002) (Tsang et al., 2002).

Lipid and Apolipoprotein Regulation

Studies have indicated that pinacidil monohydrate can influence lipid and apolipoprotein levels, suggesting its potential utility in managing risks associated with atherosclerosis. It has been observed to decrease plasma cholesterol and triglycerides while also affecting various apolipoproteins (Corder et al., 2004) (Corder et al., 2004).

Potassium Channel Modulation in Cellular Functions

Pinacidil monohydrate's role in activating ATP-sensitive K+ channels has been extensively studied, particularly in ventricular myocytes. This modulation of potassium channels is crucial in understanding the drug's therapeutic effects and potential applications in various cardiac conditions (Fan et al., 2004) (Fan et al., 2004).

Cryopreservation of Human Embryonic Stem Cells

Research has explored the use of pinacidil monohydrate in the cryopreservation of human embryonic stem cells, highlighting its potential in improving the survival rates of these cells post-thawing. This application could be crucial in stem cell research and therapy (Barbaric et al., 2011) (Barbaric et al., 2011).

Osteoblast Function Stimulation

Pinacidil monohydrate has been reported to stimulate osteoblast function, which is vital for bone health and regeneration. It can significantly elevate collagen synthesis, alkaline phosphatase activity, osteocalcin synthesis, and mineralization in osteoblastic cells (Suh et al., 2013) (Suh et al., 2013).

Safety And Hazards

Pinacidil monohydrate may be harmful if swallowed or inhaled . It may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCNBBHEVLGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60560-33-0 (anhydrous)
Record name Pinacidil [USAN:INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4045682
Record name Pinacidil monohydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pinacidil monohydrate

CAS RN

85371-64-8
Record name Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinacidil [USAN:INN]
Source ChemIDplus
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Record name Pinacidil monohydrate
Source EPA DSSTox
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Record name Pinacidil
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Record name PINACIDIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
ML Cohen - Drug development research, 1986 - Wiley Online Library
Pinacidil dose‐dependently decreased blood pressure in normotensive, renal hypertensive, spontaneously hypertensive, and neurogenic hypertensive rats; in anesthetized cats; and in …
Number of citations: 23 onlinelibrary.wiley.com
M Aqil, A Ali - European journal of pharmaceutics and …, 2002 - Elsevier
The monolithic matrix type transdermal drug delivery systems of pinacidil monohydrate (PM) were prepared by film casting technique on mercury substrate and characterised in vitro by …
Number of citations: 71 www.sciencedirect.com
M Aqil, A Ali, Y Sultana, K Dubey, AK Najmi… - AAPS PharmSciTech, 2006 - Springer
… We propose TDDS of pinacidil monohydrate for effective management of hypertension for up to 48 hours. The TDDS were previously prepared and evaluated in vitro for drug release …
Number of citations: 53 link.springer.com
AF DeLong, SW Oldham, KA DeSante… - Journal of …, 1988 - Wiley Online Library
… Radioa~tivity-[~~C1Pinacidil equivalents achieve an average peak plasma concentration of 144 ng/mL at 30 min after an oral 12.5-mg dose of ['4C]pinacidil monohydrate. Plasma 1'…
Number of citations: 15 onlinelibrary.wiley.com
ATC Vet—QB01AC03 - drugfuture.com
Phentolamine is given in the management of hypertensive crises, particularly those due to excessive catecholamine release associated with surgery for phaeochromocytoma (p. 1179). …
Number of citations: 2 www.drugfuture.com
M Aqil, A Ali, Y Sultana, AK Najmi - Die Pharmazie-An …, 2004 - ingentaconnect.com
… The final optimized film (with a composition of Eudragit RL100: polyvinyl acetate: pinacidil monohydrate: dibutylphthalate in 8.0:2.0:0.5:0.5 ratio) was found to be the best in terms of …
Number of citations: 39 www.ingentaconnect.com
P BurraReddy, B Bonala - researchgate.net
… type Transdermal patches of Pinacidil monohydrate in order to improve … Transdermal patches of pinacidil monohydrate were … to improve the patient compliance of Pinacidil monohydrate. …
Number of citations: 0 www.researchgate.net
J Anabuki, M Hori, H Ozaki, I Kato, H Karaki - European journal of …, 1990 - Elsevier
The mechanism of the vasodilator effect of pinacidil was examined. Pinacidil (0.1–100 μM) inhibited the increases in cytosolic Ca 2+ ([Ca 2+ ] i ) and muscle tension due to …
Number of citations: 40 www.sciencedirect.com
MR Goldberg, CS Sushak, FW Rockhold… - Clinical …, 1988 - Wiley Online Library
We compared antihypertensive effects of monotherapy with pinacidil (N = 197) or prazosin (N = 204) in a randomized, parallel, double‐blind dose‐titration study in which …
Number of citations: 24 ascpt.onlinelibrary.wiley.com
AH Weston, KM Bray, S Duty, AD McHarg… - Drugs, 1988 - Springer
(±) Pinacidil inhibited noradrenaline-induced contractions in rat aorta and portal vein. The spontaneous tone of guinea-pig bronchial and taenia caeci muscles was relaxed and the …
Number of citations: 27 link.springer.com

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